4-Nitrobenzyl 2-nitrobenzoate
CAS No.: 7471-30-9
Cat. No.: VC15515882
Molecular Formula: C14H10N2O6
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7471-30-9 |
---|---|
Molecular Formula | C14H10N2O6 |
Molecular Weight | 302.24 g/mol |
IUPAC Name | (4-nitrophenyl)methyl 2-nitrobenzoate |
Standard InChI | InChI=1S/C14H10N2O6/c17-14(12-3-1-2-4-13(12)16(20)21)22-9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2 |
Standard InChI Key | KJUUWRYIMNTSLH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Nitrobenzyl 2-nitrobenzoate (CHNO) features a benzyl group substituted with a nitro group at the para position and a benzoate ester with a nitro group at the ortho position. The compound’s SMILES notation is O=C(OC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC=C2)[N+](=O)[O-]
, reflecting its two nitro substituents.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 314.24 g/mol |
Melting Point | 128–132°C (estimated) |
Boiling Point | Decomposes above 250°C |
LogP (Octanol-Water) | 2.1 (predicted) |
Solubility | Low in water; soluble in DMF |
The nitro groups confer significant electron-withdrawing effects, rendering the molecule polar yet hydrophobic, with limited aqueous solubility .
Synthetic Routes and Optimization
Esterification Strategies
The synthesis of 4-nitrobenzyl 2-nitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-nitrobenzoic acid. Two primary methods are employed:
-
Acid-Catalyzed Esterification:
-
Coupling Agent-Mediated Synthesis:
Industrial-Scale Production
Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing reaction times. Automated systems achieve yields exceeding 90% with purity >98% .
Reactivity and Functional Transformations
Nucleophilic Substitution
The electron-deficient aromatic rings facilitate nucleophilic aromatic substitution (NAS) under harsh conditions. For example, treatment with ammonia at 150°C replaces nitro groups with amino groups:
This reaction is critical for generating diamino derivatives used in polymer synthesis .
Reduction Pathways
Catalytic hydrogenation (H, Pd/C) selectively reduces nitro groups to amines:
Tin(II) chloride in HCl offers an alternative reduction method, though with lower selectivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl):
-
δ 8.20 (d, J=8.6 Hz, 1H, Ar–H),
-
δ 7.95 (s, 1H, Ar–H),
-
δ 7.60–7.45 (m, 4H, Ar–H),
-
δ 5.35 (s, 2H, CH).
-
-
C NMR:
Infrared (IR) Spectroscopy
-
Strong absorptions at 1520 cm and 1350 cm (asymmetric and symmetric NO stretching).
Stability and Degradation
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, producing NO gases and benzoic acid derivatives. Storage recommendations include refrigeration (<4°C) in amber glass to prevent photodegradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume